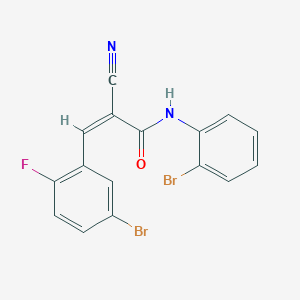

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and 2-bromobenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 5-bromo-2-fluoroaniline with 2-bromobenzaldehyde.

Cyclization and Cyanation: The imine intermediate undergoes cyclization and cyanation to form the desired enamide compound. This step often requires the use of a cyanating agent such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbon-carbon double bond or the nitrile group, resulting in the formation of amines or reduced enamides.

Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.

Major Products:

Oxidation Products: Quinones, phenols, or other oxidized derivatives.

Reduction Products: Amines, reduced enamides, or saturated nitriles.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be modified to create biological probes for studying enzyme activity or protein interactions.

Medicine:

Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

- (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

- (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)-2-cyanoprop-2-enamide

Comparison:

- Structural Differences: The primary differences lie in the substituents on the phenyl rings. These variations can significantly impact the compound’s reactivity, biological activity, and physical properties.

- Unique Features: (Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is unique due to the presence of both bromine and fluorine atoms, which can influence its electronic properties and interactions with biological targets.

Biologische Aktivität

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 1030825-20-7, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H14BrF2N, with a molecular weight of 361.27 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 361.27 g/mol |

| Boiling Point | Not available |

| Log P | Not available |

| Solubility | Low |

| H-bond Acceptors | 1 |

| H-bond Donors | 0 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related enamides can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The bromine and fluorine substituents are believed to enhance the compound's interaction with biological targets, increasing its efficacy against cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it has been noted as a substrate for P-glycoprotein and an inhibitor for CYP1A2 and CYP2C19 enzymes . This inhibition could lead to altered drug metabolism and potential drug-drug interactions.

The proposed mechanism of action for this compound involves:

- Binding to Target Proteins : The compound likely binds to specific proteins involved in cell signaling pathways, leading to the modulation of these pathways.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound may promote programmed cell death in cancerous cells.

- Inhibition of Enzymatic Activity : As an enzyme inhibitor, it can affect metabolic processes, potentially leading to increased concentrations of therapeutic agents in the body.

Study on Anticancer Effects

In a study published in 2023, researchers evaluated the anticancer effects of a series of brominated enamides, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that the compound's structural features contributed to its potency .

Pharmacokinetic Studies

A pharmacokinetic study investigated the absorption and metabolism of this compound in animal models. Results indicated low gastrointestinal absorption but significant binding affinity to plasma proteins, suggesting potential for therapeutic use with careful dosing strategies .

Eigenschaften

IUPAC Name |

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2FN2O/c17-12-5-6-14(19)10(8-12)7-11(9-20)16(22)21-15-4-2-1-3-13(15)18/h1-8H,(H,21,22)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZRWBNXIHLEM-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)Br)F)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.